molecular formula C15H21NO3 B2445205 Tert-butyl 3-hydroxy-3-(P-tolyl)azetidine-1-carboxylate CAS No. 1472706-57-2

Tert-butyl 3-hydroxy-3-(P-tolyl)azetidine-1-carboxylate

Cat. No.: B2445205
CAS No.: 1472706-57-2
M. Wt: 263.337
InChI Key: CDEGRNLYLWHHHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate ( 1472706-57-2) is a high-purity chemical intermediate specializing in azetidine chemistry, with a molecular formula of C15H21NO3 and a molecular weight of 263.33 g/mol . This compound features a central azetidine ring, a four-membered nitrogen-containing heterocycle that is increasingly valued in medicinal chemistry for its role in improving the physicochemical and pharmacological properties of drug candidates. The molecule is strategically functionalized with a tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen, which is crucial for safeguarding the amine during multi-step synthetic sequences and can be readily removed under mild acidic conditions . The 3-position of the ring is substituted with both a hydroxy group and a p-tolyl (4-methylphenyl) group, creating a sterically defined and polar structure ideal for exploring structure-activity relationships. Its primary research application is as a versatile scaffold in the synthesis of more complex molecules, particularly for developing active pharmaceutical ingredients (APIs) and agrochemicals. As a building block, it is used to incorporate the azetidine motif into potential protease inhibitors, receptor antagonists, and other biologically active small molecules. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage its defined structure, confirmed by its SMILES representation (Cc1ccc(cc1)C1(O)CN(C1)C(=O)OC(C)(C)C), to accelerate their discovery programs in material science and chemical biology .

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-(4-methylphenyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-11-5-7-12(8-6-11)15(18)9-16(10-15)13(17)19-14(2,3)4/h5-8,18H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEGRNLYLWHHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CN(C2)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection Strategies in Azetidine Synthesis

The tert-butyloxycarbonyl (Boc) group is widely employed to protect amine functionalities during heterocyclic synthesis. In the context of azetidines, Boc protection ensures stability during subsequent reactions while enabling selective deprotection under acidic conditions. For Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate, the Boc group is introduced early in the synthesis to shield the azetidine nitrogen.

A key precursor for this compound is 3-azetidinone, which undergoes nucleophilic addition to introduce the p-tolyl group. Patent CN111362852A highlights the limitations of traditional oxidation-based routes, which often require hazardous solvents like dioxane and dimethyl sulfoxide (DMSO). These methods, while functional, struggle with impurities and low yields (≤70%) due to side reactions during hydroxyl group oxidation. Modern approaches prioritize greener solvents and catalytic systems, as exemplified by the Grignard reagent-based method detailed in recent literature.

Comparative Analysis of Synthetic Methods

The table below contrasts the Grignard and patent-based methods:

Parameter Grignard Addition Acid-Catalyzed Condensation
Solvent THF Dichloromethane/Ethyl acetate
Catalyst None Organic/Inorganic acid
Yield ~85% (analogous compounds) Up to 91% (demonstrated)
Byproducts Minimal Controlled via pH adjustment
Industrial Viability Moderate High

The Grignard method offers simplicity and regioselectivity, whereas the patent route excels in scalability and solvent safety.

Applications in Pharmaceutical Research

This compound serves as a precursor for anticancer and antimicrobial agents. For instance, 3-amino-2-azetidinone derivatives exhibit potent activity against colorectal cancer cells (IC₅₀ values <20 μM). The Boc group facilitates further functionalization, enabling drug candidates to bypass metabolic degradation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 3-hydroxy-3-(P-tolyl)azetidine-1-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as sodium azide, sodium cyanide, and primary amines are used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies and reaction mechanisms.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine:

  • Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(P-tolyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group and the azetidine ring play a crucial role in its reactivity and binding affinity to biological targets. The compound may act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    Tert-butyl 3-aminoazetidine-1-carboxylate: Similar structure but with an amino group instead of a hydroxy group.

    Tert-butyl 3-(cyanomethylidene)azetidine-1-carboxylate: Contains a cyano group instead of a hydroxy group.

    Tert-butyl 3-hydroxy-3-(P-methylphenyl)azetidine-1-carboxylate: Similar structure with a methyl group on the phenyl ring.

Uniqueness:

  • The presence of the hydroxy group and the P-tolyl group in tert-butyl 3-hydroxy-3-(P-tolyl)azetidine-1-carboxylate imparts unique chemical and biological properties.
  • The compound’s ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in research and development.

Biological Activity

Tert-butyl 3-hydroxy-3-(P-tolyl)azetidine-1-carboxylate, with the CAS number 1472706-57-2, is a synthetic organic compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features an azetidine core with a tert-butyl group and a para-tolyl substituent. Its molecular formula is C13H17N1O3C_{13}H_{17}N_{1}O_{3} and it has a molecular weight of 235.28 g/mol. The presence of the tert-butyl group enhances its lipophilicity and stability, which are critical for biological interactions.

Biological Activity Overview

Research on this compound indicates several areas of biological activity, including:

  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially reducing oxidative stress in cellular models.
  • Neuroprotective Effects : There is evidence indicating that the compound could protect neuronal cells from damage induced by amyloid-beta peptides, which are implicated in Alzheimer's disease.

Case Studies and Research Findings

  • Neuroprotection Against Amyloid-Beta Toxicity
    • A study investigated the protective effects of this compound on astrocytes exposed to amyloid-beta (Aβ) peptides. The results showed that the compound significantly improved cell viability in cultures treated with Aβ, suggesting a neuroprotective mechanism through modulation of inflammatory responses and reduction of oxidative stress markers such as TNF-α .
  • Cytotoxicity Assessment
    • In vitro cytotoxicity assays demonstrated that this compound exhibited low toxicity at concentrations up to 100 µM, indicating its potential for therapeutic applications without significant adverse effects on cell viability .

Table 1: Biological Activities of this compound

Biological ActivityObserved EffectReference
AntioxidantReduces oxidative stress
NeuroprotectiveImproves astrocyte viability
CytotoxicityLow toxicity at ≤100 µM

Table 2: Comparison with Related Compounds

Compound NameStructure FeaturesUnique Aspects
Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylatePiperidine instead of azetidineDifferent substitution pattern affects activity
Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylateSimilar azetidine coreVariation in methyl substitution affects properties
Tert-butyl 3-(6-hydroxy-2-methylpyrimidin-4-yl)piperidine-1-carboxylateContains a pyrimidinyl groupDistinctive heterocyclic structure alters reactivity

Q & A

Q. What are the common synthetic routes for preparing Tert-butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

  • Cyclization : Formation of the azetidine ring via intramolecular cyclization of precursors like β-amino alcohols under basic conditions .
  • Substitution : Introduction of the p-tolyl group through nucleophilic substitution or coupling reactions, often requiring palladium catalysts .
  • Hydroxylation : Controlled oxidation or hydroxylation at the 3-position, using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) or enzymatic methods to ensure stereochemical control .
  • Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive amines, followed by acidic deprotection (e.g., TFA) . Key conditions include inert atmospheres (N₂/Ar), temperature control (0°C to reflux), and catalysts like DMAP (4-dimethylaminopyridine) for esterification .

Q. How is the structural characterization of this compound performed?

Structural elucidation relies on:

  • NMR Spectroscopy : 1H and 13C NMR to assign proton environments and carbon frameworks. DEPT experiments clarify CH₂/CH₃ groups, while 2D techniques (COSY, HSQC) resolve connectivity .
  • X-ray Crystallography : Single-crystal analysis with SHELXL for refinement (e.g., resolving hydroxyl stereochemistry) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches from Boc groups at ~1700 cm⁻¹) .

Q. What are the typical reaction conditions for functionalizing the azetidine ring?

Functionalization strategies include:

  • Nucleophilic Substitution : Reacting with alkyl halides or amines under basic conditions (e.g., K₂CO₃ in DMF) .
  • Oxidation : Converting the hydroxyl group to a ketone using Dess-Martin periodinane or PCC (pyridinium chlorochromate) .
  • Reduction : Hydrogenation (H₂/Pd-C) or borane-mediated reduction of carbonyls to alcohols . Solvents like THF or DCM and temperatures ranging from −78°C (for sensitive intermediates) to room temperature are critical .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., ambiguous NOE signals or unexpected coupling constants) require:

  • Multi-technique validation : Cross-checking NMR assignments with X-ray data .
  • Computational modeling : DFT (Density Functional Theory) calculations to predict NMR shifts or optimize molecular geometries .
  • Dynamic NMR : Assessing conformational flexibility via variable-temperature NMR to explain split peaks .
  • Isotopic labeling : Using deuterated analogs to simplify spectra in crowded regions .

Q. What strategies optimize the hydroxylation step in synthesis to improve yield?

Optimization approaches include:

  • Catalyst screening : Transition-metal catalysts (e.g., Cu(I)/ligand systems) for enantioselective hydroxylation .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .
  • In situ monitoring : ReactIR or HPLC tracking to identify side products and adjust conditions dynamically .
  • Protecting group tuning : Bulky groups (e.g., TBS) may prevent over-oxidation . Reported yields vary from 40–75%, with higher efficiency in flow chemistry setups .

Q. How do computational methods assist in predicting biological targets of this compound?

Computational workflows involve:

  • Molecular docking : Using software like AutoDock to screen against protein databases (e.g., kinases, GPCRs) .
  • QSAR modeling : Correlating substituent effects (e.g., p-tolyl vs. methoxyphenyl) with bioactivity .
  • MD simulations : Assessing binding stability over time (e.g., interactions with neurotransmitter receptors) . Studies highlight the p-tolyl group’s role in enhancing lipophilicity and target affinity compared to analogs .

Data Contradiction Analysis

Example : Conflicting reports on the stereochemical outcome of hydroxylation.

  • Evidence : Some studies report syn-addition (via Sharpless epoxidation), while others note anti-selectivity under basic conditions .
  • Resolution : Stereoelectronic effects (e.g., steric hindrance from the Boc group) and pH-dependent mechanisms (acidic vs. basic media) explain variability. Controlled experiments with chiral HPLC or Mosher ester analysis can validate configurations .

Methodological Tables

Q. Table 1: Comparison of Hydroxylation Methods

MethodCatalyst/SolventYield (%)StereoselectivityReference
m-CPBA OxidationCH₂Cl₂, 0°C65Moderate (syn)
Enzymatic (P450 BM3)Phosphate buffer, 25°C78High (anti)
Sharpless EpoxidationTi(OiPr)₄, TBHP72High (syn)

Q. Table 2: Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
1H NMRδ 1.42 (s, Boc CH₃), 4.15 (m, azetidine CH₂)
13C NMRδ 155.2 (C=O), 80.1 (C-O tert-butyl)
X-rayCCDC entry: [Deposition Number], R-factor: 0.05

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.